molecular formula C28H32N2O2 B11026270 N,N'-bis(4-butylphenyl)benzene-1,4-dicarboxamide

N,N'-bis(4-butylphenyl)benzene-1,4-dicarboxamide

Cat. No.: B11026270
M. Wt: 428.6 g/mol
InChI Key: MFXLREXGYOKWPC-UHFFFAOYSA-N
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Description

N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C26H32N2O2. It is known for its applications in the synthesis of charge transport and light-emitting polymers . This compound is characterized by its unique structure, which includes two butylphenyl groups attached to a benzene-1,4-dicarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-butylaniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction, and the product is subsequently purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide involves its ability to participate in charge transport processes. The compound’s structure allows for efficient electron and hole transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient sites within the polymer matrix .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of butyl groups.

    N,N’-bis(4-methylphenyl)benzene-1,4-dicarboxamide: Contains methyl groups instead of butyl groups.

    N,N’-bis(4-phenyl)benzene-1,4-dicarboxamide: Lacks the butyl substituents.

Uniqueness

N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide is unique due to its butyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of polymers for electronic applications .

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

1-N,4-N-bis(4-butylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C28H32N2O2/c1-3-5-7-21-9-17-25(18-10-21)29-27(31)23-13-15-24(16-14-23)28(32)30-26-19-11-22(12-20-26)8-6-4-2/h9-20H,3-8H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

MFXLREXGYOKWPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCCC

Origin of Product

United States

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